Samarium oxalate

Materials Science Solid-State Chemistry Catalyst Synthesis

Select samarium oxalate (Sm₂(C₂O₄)₃·xH₂O) as a critical intermediate for producing dense Sm₂O₃ with tailored pore structures, crucial for catalyst supports and advanced ceramics. Its extremely low water solubility (0.54 mg/L) ensures highly selective samarium precipitation from complex hydrometallurgical leach solutions. Opt for this precursor over nitrate salts for solid-state reactions requiring a higher, well-defined decomposition temperature (645°C). Ideal for fabricating next-gen orange-red phosphors via scalable microwave-assisted co-precipitation.

Molecular Formula C6O12Sm2
Molecular Weight 564.8 g/mol
CAS No. 3252-68-4
Cat. No. B8794073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium oxalate
CAS3252-68-4
Molecular FormulaC6O12Sm2
Molecular Weight564.8 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sm+3].[Sm+3]
InChIInChI=1S/3C2H2O4.2Sm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
InChIKeyDABIZUXUJGHLMW-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Samarium Oxalate (CAS 3252-68-4) Procurement Guide for High-Purity Precursor and Specialty Material Applications


Samarium oxalate (Sm₂(C₂O₄)₃·xH₂O) is an inorganic salt of the rare earth element samarium and oxalic acid. It is commercially available in both hexahydrate (CAS 3252-68-4) and decahydrate (CAS 14175-03-2) forms [1]. The compound is characterized by its extremely low solubility in water (0.54 mg/L for the anhydrous form at 25°C), which enables its facile precipitation from aqueous samarium salt solutions [1]. This insolubility, combined with its well-defined thermal decomposition pathway to samarium oxide (Sm₂O₃), makes it a key intermediate in the purification and processing of samarium for high-technology applications .

Samarium Oxalate (CAS 3252-68-4): Why In-Class Compounds Cannot Be Substituted for Critical Precursor Roles


While various samarium salts (e.g., nitrate, carbonate, acetate) can all serve as precursors to samarium oxide (Sm₂O₃), they are not interchangeable in processes where the final material's properties are critical. The choice of precursor directly dictates the thermal decomposition pathway, the morphology of the resulting oxide, and the overall efficiency of the synthesis. Direct substitution of samarium oxalate with, for instance, samarium nitrate can lead to significant differences in the final product's porosity, particle size, and surface area, as demonstrated by comparative thermal analysis [1]. Furthermore, the unique combination of high thermal neutron capture cross-section and specific photoluminescent properties inherent to the Sm³⁺ ion is preserved, but the oxalate form offers a distinct set of processing advantages in terms of purification and controlled decomposition [2].

Samarium Oxalate (CAS 3252-68-4) Quantitative Differentiation Guide: Head-to-Head Comparisons vs. Alternative Precursors


Oxalate vs. Nitrate Precursor: Oxide Formation Temperature and Pathway

Thermal decomposition studies directly comparing Sm₂(C₂O₄)₃·10H₂O and Sm(NO₃)₃·6H₂O as precursors to Sm₂O₃ reveal distinct pathways and a significant difference in the final oxide formation temperature. The oxalate route proceeds via a thermally unstable anhydrous intermediate that decomposes immediately to Sm₂O₃ at 645°C [1]. In contrast, the nitrate route involves a more complex, nine-step decomposition process, culminating in the formation of Sm₂O₃ at a lower temperature of 520°C [1].

Materials Science Solid-State Chemistry Catalyst Synthesis

Impact of Precursor on Sm₂O₃ Morphology: Oxalate vs. Nitrate

The choice of precursor salt has a quantifiable impact on the morphology of the resulting Sm₂O₃. Scanning electron microscopy (SEM) analysis of the final oxide products revealed a clear morphological distinction. Sm₂O₃ derived from the nitrate precursor exhibited a porous structure with larger pores, whereas the oxide obtained from the oxalate precursor displayed a denser morphology with smaller pores [1].

Materials Characterization Electron Microscopy Ceramic Processing

Synthesis of Nanostructured Samarium Oxalate with Controlled Morphology

Nanostructured samarium oxalate crystals can be synthesized with a high degree of control over particle size and morphology, which is not universally applicable to all samarium salts. A microwave-assisted co-precipitation method produced samarium oxalate nanocrystals with an average size of 20 nm, which aggregated to form a nano-plate structure in the sub-micron range [1].

Nanomaterials Phosphor Synthesis Optical Materials

Specific Photoluminescent Properties for Display Applications

Spectroscopic analysis of the synthesized samarium oxalate nanocrystals revealed a specific and efficient luminescent transition. Judd-Ofelt analysis of the photoluminescence emission spectra identified that the transition from the ⁴G₅/₂ to ⁶H₇/₂ energy level of the Sm³⁺ ion exhibits the maximum branching ratio, resulting in a strong orange emission [1].

Phosphors Luminescence Display Technology

High Purity Grades for Reproducible Material Synthesis

Samarium oxalate is commercially available in ultra-high purity grades, which are essential for minimizing batch-to-batch variability in critical applications. Vendors offer the material with a certified purity of 99.99% (4N) [1] and 99.9% (REO basis) , ensuring the levels of other rare earth and transition metal impurities are tightly controlled.

High-Purity Chemicals Quality Control Analytical Standards

High-Impact Application Scenarios for Samarium Oxalate (CAS 3252-68-4) Based on Quantified Evidence


Precursor for Tailored Samarium Oxide (Sm₂O₃) Morphologies in Catalyst Support Fabrication

Procure samarium oxalate when the synthesis of Sm₂O₃ with a dense morphology and smaller pore structure is required. As directly evidenced by SEM analysis [1], using the oxalate precursor yields a markedly different final oxide microstructure compared to the nitrate route. This characteristic is critical when designing catalyst supports where high density and specific pore architecture are needed to control metal dispersion and mass transport during catalytic reactions, such as in the oxidative coupling of methane or alcohol dehydration [1].

Synthesis of Orange-Emitting Nanophosphors for Display and Solid-State Lighting

Select samarium oxalate as the starting material for fabricating next-generation orange-red phosphors. Quantitative Judd-Ofelt analysis confirms that the ⁴G₅/₂ → ⁶H₇/₂ transition of the Sm³⁺ ion in this host dominates the emission spectrum, providing a strong and efficient orange output [2]. The established microwave-assisted co-precipitation route provides a scalable method to produce 20 nm nanocrystals with a plate-like sub-micron morphology, which are ideal building blocks for advanced phosphor layers in LEDs and displays [2].

Production of Ultra-High Purity Samarium Compounds via Oxalate Precipitation

Utilize samarium oxalate as a critical intermediate in hydrometallurgical purification and recycling processes. The compound's negligible solubility in water (0.54 mg/L) [3] allows for the highly selective precipitation of samarium from complex leach solutions, as demonstrated in the recovery of Sm and Co from magnet scrap [4]. This step is fundamental for achieving the high purities (up to 99.99%) [5] required for the subsequent production of advanced materials, including the samarium-cobalt (SmCo) permanent magnets used in high-performance motors and aerospace applications.

Solid-State Synthesis Requiring Controlled Thermal Decomposition

Choose samarium oxalate for solid-state reactions where a higher and well-defined decomposition temperature is an advantage. The direct conversion of the anhydrous oxalate to Sm₂O₃ at 645°C, compared to the lower and more complex decomposition of the nitrate [1], provides a distinct thermal budget. This can be exploited in the fabrication of multi-component ceramics or composites where the timing of oxide formation relative to other phases is a critical process parameter, or where a higher calcination temperature is needed to ensure complete organic removal and crystallinity.

Technical Documentation Hub

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